N-methylbutane-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

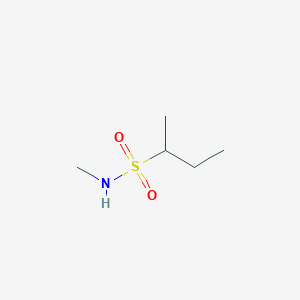

N-methylbutane-2-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide functional group attached to a butane chain. This compound is part of the sulfonamide family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methylbutane-2-sulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the use of readily available low-cost commodity chemicals and does not require additional pre-functionalization and de-functionalization steps, making it an efficient and environmentally friendly process . Another method involves the reaction of sodium sulfinates with amines in the presence of ammonium iodide (NH4I), which provides a variety of sulfonamide products in reasonable to excellent yields .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The scalability of these reactions has been demonstrated, making them suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-methylbutane-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

Reduction: Reduction of the sulfonamide group can lead to the formation of amines.

Substitution: The sulfonamide group can participate in substitution reactions, where the sulfonamide moiety is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reagents used.

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides, depending on the type of reaction and the reagents used.

Scientific Research Applications

N-methylbutane-2-sulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-methylbutane-2-sulfonamide involves its interaction with specific molecular targets and pathways. In biological systems, sulfonamides typically inhibit enzymes involved in folate metabolism, such as dihydropteroate synthetase . This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication, leading to the antibacterial effects of sulfonamides .

Comparison with Similar Compounds

N-methylbutane-2-sulfonamide can be compared with other similar compounds, such as:

Sulfonimidates: These compounds have a sulfur (VI) center and are used as precursors for various organosulfur compounds.

Sulfonamides: A broad class of compounds with diverse biological activities, including antibacterial, antiviral, and anticancer properties.

Sulfenamides: Used in the synthesis of valuable organosulfur compounds and as vulcanization accelerators in the rubber industry.

This compound is unique due to its specific structure and the presence of the N-methyl group, which can influence its reactivity and biological activity.

Biological Activity

N-methylbutane-2-sulfonamide is a sulfonamide compound that exhibits a range of biological activities, primarily due to its structural characteristics. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of Sulfonamides

Sulfonamides are a class of compounds characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic or heterocyclic moiety. They have been widely studied for their antibacterial properties, but recent research has expanded their potential applications to include antiviral, anticancer, and anti-inflammatory activities . The biological activity of sulfonamides often correlates with their ability to inhibit specific enzymes involved in metabolic pathways, particularly those related to folate synthesis in bacteria .

The primary mechanism through which this compound exerts its biological effects is by inhibiting the enzyme dihydropteroate synthase, which is crucial for bacterial folate synthesis. This inhibition mimics the action of para-aminobenzoic acid (PABA), a substrate for the enzyme, thereby disrupting DNA synthesis and bacterial growth . Additionally, modifications in the structure of sulfonamides can enhance their antibacterial potency and broaden their spectrum of activity against various pathogens .

Antibacterial Activity

This compound has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness is often enhanced when combined with other agents such as trimethoprim, which targets another enzyme in the folate synthesis pathway, leading to a synergistic effect .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Nocardia spp. | 16 µg/mL |

Anticancer Activity

Emerging studies indicate that this compound may also possess anticancer properties. Research has shown that sulfonamide derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting angiogenesis. For instance, compounds similar to this compound have been tested against HepG-2 (liver cancer) and MCF-7 (breast cancer) cell lines with promising results .

| Cell Line | IC50 (µM) | Reference Compound (Doxorubicin) IC50 (µM) |

|---|---|---|

| HepG-2 | 12.53 | 13.76 |

| MCF-7 | 19.57 | 17.44 |

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 32 µg/mL, demonstrating its potential as an effective therapeutic agent against resistant strains .

- Anticancer Potential : Another investigation focused on the anticancer effects of sulfonamide derivatives, including this compound, on HepG-2 cells. The study found that treatment led to a dose-dependent decrease in cell viability, with an IC50 value comparable to established chemotherapeutics like doxorubicin .

Properties

Molecular Formula |

C5H13NO2S |

|---|---|

Molecular Weight |

151.23 g/mol |

IUPAC Name |

N-methylbutane-2-sulfonamide |

InChI |

InChI=1S/C5H13NO2S/c1-4-5(2)9(7,8)6-3/h5-6H,4H2,1-3H3 |

InChI Key |

QNDCPIGELQBJHB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)S(=O)(=O)NC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.